Guattegaumerine

Description

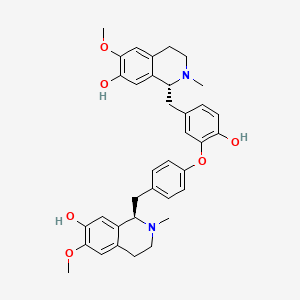

Guattegaumerine is a bisbenzylisoquinoline (bisBIA) alkaloid first isolated from Guatteria gaumeri and Isolona hexaloba . Its molecular formula is C₃₆H₄₀N₂O₆ (molecular weight: 596.72), featuring two benzylisoquinoline subunits linked via ether bridges. Structural confirmation was achieved through spectral analysis (¹H-NMR, ¹³C-NMR, HMBC) and semi-synthesis of its triacetyl derivative .

Pharmacologically, this compound exhibits:

- Antimitotic activity: Observed in early studies .

- Neuroprotective effects: Reduces oxidative stress-induced apoptosis in cortical neurons by inhibiting Ca²⁺ influx and LDH efflux .

- P-glycoprotein (P-gp) inhibition: Competes with verapamil for binding to ABC transporters, with a dissociation constant (Ki) of 137 nM .

Properties

IUPAC Name |

(1R)-1-[[4-[2-hydroxy-5-[[(1R)-7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]phenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H40N2O6/c1-37-13-11-24-18-34(42-3)32(40)20-27(24)29(37)15-22-5-8-26(9-6-22)44-36-17-23(7-10-31(36)39)16-30-28-21-33(41)35(43-4)19-25(28)12-14-38(30)2/h5-10,17-21,29-30,39-41H,11-16H2,1-4H3/t29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDABVSXGAMFQQH-LOYHVIPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H40N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70175719 | |

| Record name | Guattegaumerine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21446-35-5 | |

| Record name | (1R)-1,2,3,4-Tetrahydro-1-[[4-[2-hydroxy-5-[[(1R)-1,2,3,4-tetrahydro-7-hydroxy-6-methoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]phenyl]methyl]-6-methoxy-2-methyl-7-isoquinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21446-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guattegaumerine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021446355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guattegaumerine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Guattegaumerine is synthesized through the oxidative dimerization of two molecules of (1R)-1-(4-hydroxybenzyl)-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol . This reaction involves the formation of an aromatic ether linkage between the 4-hydroxy group of one molecule and the 3-position of the 4-hydroxybenzyl group of another .

Industrial Production Methods: The industrial production of this compound typically involves the extraction of the compound from the roots of Isolona hexaloba . The extraction process includes the use of organic solvents to isolate the alkaloids, followed by purification steps such as chromatography .

Chemical Reactions Analysis

Types of Reactions: Guattegaumerine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinone derivatives.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: this compound can undergo substitution reactions, particularly at the methoxy and hydroxy groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Alkylated and acylated derivatives.

Scientific Research Applications

Neuroprotective Effects

Guattegaumerine has been shown to provide significant neuroprotective effects, particularly against oxidative stress in neuronal cells. A study demonstrated that preincubation with this compound improved cell viability in rat primary cultured cortical neurons subjected to oxidative damage caused by hydrogen peroxide and serum starvation. Key findings include:

- Reduction of Neuronal Damage : this compound significantly inhibited lactate dehydrogenase (LDH) release and malondialdehyde (MDA) production, indicating reduced cellular damage due to oxidative stress .

- Regulation of Apoptotic Markers : The compound reversed the upregulation of the pro-apoptotic gene Bax and downregulated the anti-apoptotic gene Bcl-2, suggesting a protective mechanism against apoptosis .

- Calcium Homeostasis : this compound was found to suppress the increase of intracellular calcium levels in response to oxidative stimuli, which is critical for neuronal health .

Drug Resistance Mechanisms

This compound has been investigated for its role in modulating drug efflux mechanisms, particularly through interactions with ATP-binding cassette (ABC) transporters. This is crucial in understanding its potential as an adjunct therapy in overcoming drug resistance in cancer treatment.

- Inhibition of P-glycoprotein : In studies involving HTC-R cells (a model for drug-resistant hepatoma), this compound demonstrated a significant reduction in the efflux of rhodamine 123, a substrate of P-glycoprotein. The inhibition rate was 22% when this compound was used alone, and when combined with curine, this effect increased to 65% .

- Comparative Efficacy : While less effective than verapamil (a known inhibitor), this compound's ability to act as a competitor at the P-glycoprotein binding site suggests it could enhance the efficacy of co-administered chemotherapeutic agents .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

Case Study 1: Neuroprotection Against Oxidative Stress

In a controlled laboratory setting, rat cortical neurons were exposed to oxidative conditions. Pre-incubation with this compound resulted in a statistically significant improvement in cell survival rates compared to untreated controls, highlighting its potential as a neuroprotective agent.

Case Study 2: Modulation of Drug Resistance

In experiments assessing drug efflux mechanisms, this compound was tested alongside chemotherapeutic agents in drug-resistant cell lines. The results indicated that this compound could enhance the retention of these drugs within cells, suggesting its utility in combination therapies for resistant cancers.

Mechanism of Action

Comparison with Similar Compounds

Structural Differences

Pharmacological Activity

Mechanism of Action

- P-gp binding : Both bind to the Q-loop region of ABC transporters (e.g., LmrA), preventing ATP hydrolysis. However, this compound occupies a shifted position compared to curine, explaining its weaker inhibition .

- Synergistic effects: Co-administration with verapamil enhances antibiotic susceptibility in Pseudomonas aeruginosa, suggesting multi-target inhibition .

Comparison with Other Bisbenzylisoquinolines

Berbamunine

Dauricine and Daurisoline

- Source : Menispermum dauricum .

- Activity : Primarily cardiovascular effects (e.g., antiarrhythmic), contrasting with this compound’s neuroprotective and P-gp roles .

Research Findings and Implications

Key Studies

P-gp Inhibition : this compound reduces rhodamine 123 efflux by 22% in HTC-R cells, weaker than curine but significant for multidrug resistance reversal .

Neuroprotection : At 2.5 µM, this compound reduces apoptosis in cortical neurons by 40% under oxidative stress .

Biosynthesis : Yeast-engineered strains produce this compound at 108 mg/L, enabling scalable production for drug development .

Biological Activity

Guattegaumerine, a bisbenzylisoquinoline alkaloid extracted from the bark of Guatteria gaumeri, has garnered interest due to its potential biological activities. However, comprehensive research on its pharmacological properties remains limited. This article synthesizes current findings on the biological activity of this compound, including its effects on cellular mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Isolation

This compound was isolated from the aqueous-alcoholic extract of Guatteria gaumeri, a member of the Annonaceae family. The structure was elucidated through various spectroscopic techniques, confirming its classification as a bisbenzylisoquinoline alkaloid .

1. Antimitotic Activity

Initial studies suggested that this compound may possess antimitotic properties. Although definitive mechanisms were not established, it was noted that this compound could inhibit cell proliferation in specific cancer cell lines .

2. Inhibition of ABC Transporters

Research indicates that this compound acts as a weak inhibitor of the ABCB1 (MDR1/P-glycoprotein) efflux pump. This interaction could enhance the efficacy of co-administered drugs by preventing their expulsion from cells .

| Compound | Inhibition (%) at 168 µM | Mechanism |

|---|---|---|

| This compound | 70% | Weak inhibition of MDR1 efflux |

| Curine | 90% | Strong inhibition of MDR1 efflux |

3. Protection Against Oxidative Stress

Recent findings demonstrated that this compound provides neuroprotective effects by suppressing intracellular calcium concentration increases induced by oxidative stress (H₂O₂) in rat cortical neurons. This suggests a potential role in protecting neuronal cells from oxidative damage .

Study on Cellular Toxicity and Proliferation

In an experimental setup involving HTC-R rat hepatocarcinoma cells, this compound was tested for cytotoxicity and effects on cell proliferation:

- Cytotoxicity Assessment : Cells were exposed to varying concentrations (0.168 to 168 µM) for 24 hours. Results indicated no significant toxicity at lower concentrations.

- Proliferation Inhibition : At concentrations above 50 µM, this compound inhibited cell proliferation significantly, with a noted 70% reduction at 168 µM .

Table: Summary of Experimental Results

| Concentration (µM) | Cell Viability (%) | Proliferation Inhibition (%) |

|---|---|---|

| Control | 100 | 0 |

| 16.8 | ~100 | ~0 |

| 50 | ~90 | ~30 |

| 168 | ~30 | ~70 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.